molecular formula C9H22O2Si B2655627 (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol CAS No. 135614-57-2

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol

Cat. No. B2655627
CAS RN: 135614-57-2
M. Wt: 190.358
InChI Key: FRYOCKYIGKFINL-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a propan-1-ol with a tert-butyl-dimethyl-silyl chloride in the presence of a base. This would result in the substitution of the hydroxyl hydrogen with the tert-butyl-dimethyl-silyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a silicon atom bonded to two methyl groups and a tert-butyl group. The silicon would also be bonded to an oxygen atom, which in turn would be bonded to a carbon atom of the propan-1-ol .


Chemical Reactions Analysis

The tert-butyl-dimethyl-silanyloxy group is a common protecting group in organic synthesis. It can be added to protect a hydroxyl group during a reaction and then removed afterwards. The compound could therefore be involved in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tert-butyl-dimethyl-silanyloxy group. This group is non-polar and hydrophobic, which could affect the solubility and reactivity of the compound .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Hydroxyl Group Protection : Corey and Venkateswarlu (1972) discussed the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups. These ethers are stable under various conditions, making them useful in a wide range of hydroxyl-protecting applications, particularly in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

  • Silanol Synthesis and Steric Hindrance : Glekas and Sieburth (2001) explored the synthesis of complex silanediols, specifically focusing on the role of steric hindrance and internal nucleophiles in the process (Glekas & Sieburth, 2001).

  • Silanol in Cyclopropanation and Cross-Coupling Reactions : Beaulieu, Delvos, and Charette (2010) demonstrated that di-tert-butoxy(alkenyl)silanols can be used in the Simmons-Smith cyclopropanation reaction and in Hiyama-Denmark cross-coupling reactions. The silanol group plays a dual role by directing the cyclopropanation and mediating the transmetalation event in cross-coupling (Beaulieu, Delvos, & Charette, 2010).

  • Stable Silylene Synthesis and Reactions : Haaf, Schmiedl, Schmedake, Powell, Millevolte, Denk, and West (1998) detailed the synthesis of a stable silylene and its reactions with various compounds. The study provided insights into the reactivity of this compound, including its interactions with ethanol, water, and iodomethane (Haaf et al., 1998).

Chemical Reaction Modeling and Kinetics

  • Kinetic Studies of Alcohols : Carpenter and Chadwick (1985) explored the dimetallations of 2-substituted furans and thiophenes, providing approaches to the synthesis of trisubstituted heterocycles. Their research contributes to understanding the kinetics and mechanisms in chemical reactions involving alcohols (Carpenter & Chadwick, 1985).

  • Green Approach to Chemical Reaction Modeling : Das and Shu (2016) investigated the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane, using differential isoconversional kinetic analysis. This study provides a benchmark for assessing the thermal hazards of such compounds, relevant to safe storage conditions (Das & Shu, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on the context in which it is used. As a protecting group, it would prevent the hydroxyl group from reacting until it is removed .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling this compound. It’s important to use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

Future research could explore the use of this compound in organic synthesis, particularly as a protecting group for hydroxyl groups. It could also be interesting to study the properties of this compound and how they are influenced by the tert-butyl-dimethyl-silanyloxy group .

properties

IUPAC Name

(2S)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOCKYIGKFINL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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